Cas no 1448059-05-9 (3-phenyl-1-{5H,6H,7H-pyrrolo3,4-dpyrimidin-6-yl}propan-1-one)

3-Phenyl-1-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}propan-1-one is a heterocyclic compound featuring a pyrrolopyrimidine core linked to a phenylpropanone moiety. This structure confers potential utility as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and other biologically active molecules. The pyrrolopyrimidine scaffold is known for its role in modulating enzymatic activity, while the phenylpropanone group may enhance binding affinity and selectivity. The compound’s rigid framework and functional groups offer opportunities for further derivatization, making it a versatile building block in medicinal chemistry. Its synthetic accessibility and structural complexity underscore its value in drug discovery and development pipelines.
3-phenyl-1-{5H,6H,7H-pyrrolo3,4-dpyrimidin-6-yl}propan-1-one structure
1448059-05-9 structure
商品名:3-phenyl-1-{5H,6H,7H-pyrrolo3,4-dpyrimidin-6-yl}propan-1-one
CAS番号:1448059-05-9
MF:C15H15N3O
メガワット:253.299103021622
CID:6086976
PubChem ID:71805759

3-phenyl-1-{5H,6H,7H-pyrrolo3,4-dpyrimidin-6-yl}propan-1-one 化学的及び物理的性質

名前と識別子

    • 3-phenyl-1-{5H,6H,7H-pyrrolo3,4-dpyrimidin-6-yl}propan-1-one
    • 1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-3-phenylpropan-1-one
    • 3-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one
    • 1448059-05-9
    • F6435-1828
    • AKOS024558250
    • 3-phenyl-1-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}propan-1-one
    • インチ: 1S/C15H15N3O/c19-15(7-6-12-4-2-1-3-5-12)18-9-13-8-16-11-17-14(13)10-18/h1-5,8,11H,6-7,9-10H2
    • InChIKey: AUFVTLWYJIQEEF-UHFFFAOYSA-N
    • ほほえんだ: C(N1CC2C=NC=NC=2C1)(=O)CCC1=CC=CC=C1

計算された属性

  • せいみつぶんしりょう: 253.121512110g/mol
  • どういたいしつりょう: 253.121512110g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 315
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 1

3-phenyl-1-{5H,6H,7H-pyrrolo3,4-dpyrimidin-6-yl}propan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6435-1828-20μmol
3-phenyl-1-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}propan-1-one
1448059-05-9 90%+
20μl
$118.5 2023-05-20
Life Chemicals
F6435-1828-2mg
3-phenyl-1-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}propan-1-one
1448059-05-9
2mg
$88.5 2023-09-09
Life Chemicals
F6435-1828-4mg
3-phenyl-1-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}propan-1-one
1448059-05-9
4mg
$99.0 2023-09-09
Life Chemicals
F6435-1828-3mg
3-phenyl-1-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}propan-1-one
1448059-05-9
3mg
$94.5 2023-09-09
Life Chemicals
F6435-1828-2μmol
3-phenyl-1-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}propan-1-one
1448059-05-9
2μmol
$85.5 2023-09-09
Life Chemicals
F6435-1828-5μmol
3-phenyl-1-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}propan-1-one
1448059-05-9
5μmol
$94.5 2023-09-09
Life Chemicals
F6435-1828-1mg
3-phenyl-1-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}propan-1-one
1448059-05-9
1mg
$81.0 2023-09-09
Life Chemicals
F6435-1828-10mg
3-phenyl-1-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}propan-1-one
1448059-05-9
10mg
$118.5 2023-09-09
Life Chemicals
F6435-1828-20mg
3-phenyl-1-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}propan-1-one
1448059-05-9 90%+
20mg
$148.5 2023-05-20
Life Chemicals
F6435-1828-10μmol
3-phenyl-1-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}propan-1-one
1448059-05-9
10μmol
$103.5 2023-09-09

3-phenyl-1-{5H,6H,7H-pyrrolo3,4-dpyrimidin-6-yl}propan-1-one 関連文献

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3-phenyl-1-{5H,6H,7H-pyrrolo3,4-dpyrimidin-6-yl}propan-1-oneに関する追加情報

3-Phenyl-1-{5H,6H,7H-Pyrrolo[3,4-d]Pyrimidin-6-Yl}Propan-1-One: A Comprehensive Overview

The compound 3-phenyl-1-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}propan-1-one (CAS No. 1448059-05-9) is a fascinating molecule with significant potential in various fields of chemistry and biology. This compound belongs to the class of pyrrolopyrimidine derivatives, which have garnered considerable attention due to their unique structural features and promising bioactivity. The molecule's structure comprises a pyrrolopyrimidine ring system fused with a phenyl group and a propanone moiety, making it a versatile scaffold for further chemical modifications and biological evaluations.

Recent studies have highlighted the importance of pyrrolopyrimidine derivatives in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. The pyrrolo[3,4-d]pyrimidine core is known for its ability to interact with various protein targets, making it a valuable component in medicinal chemistry. The presence of the phenyl group in this compound enhances its hydrophobicity and aromaticity, which are critical properties for improving drug-like characteristics such as solubility and bioavailability.

One of the most intriguing aspects of 3-phenyl-1-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}propan-1-one is its potential as a building block for more complex molecules. Researchers have explored its use in constructing heterocyclic compounds with enhanced biological activity. For instance, modifications to the propanone moiety have led to the creation of analogs with improved selectivity towards specific kinase targets. These advancements underscore the importance of this compound in the design of next-generation therapeutic agents.

In terms of synthesis, this compound can be prepared through various routes, including condensation reactions and cyclization processes. The choice of synthetic methodology depends on the desired regioselectivity and scalability of the process. Recent advancements in catalytic asymmetric synthesis have opened new avenues for producing enantiomerically pure versions of this compound, which are essential for studying stereochemical effects on biological activity.

The application of 3-phenyl-1-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}propan-1-one extends beyond medicinal chemistry. Its structural versatility makes it a candidate for materials science applications as well. For example, derivatives of this compound have been investigated for their potential use in organic electronics due to their conjugated π-systems and electron-rich aromatic rings.

Moreover, computational studies have played a pivotal role in understanding the electronic properties and reactivity of this compound. Density functional theory (DFT) calculations have provided insights into its frontier molecular orbitals and reactivity patterns, which are crucial for predicting its behavior in chemical reactions. These computational tools have also facilitated the design of novel analogs with tailored properties.

In conclusion, 3-phenyl-1-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}propan-1-one is a multifaceted compound with significant potential across diverse fields. Its unique structure and versatile properties make it an invaluable tool for researchers in chemistry and biology. As ongoing studies continue to uncover new applications and mechanisms involving this compound, its role in scientific advancements is likely to grow even further.

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